Allyl 1H,1H-perfluorooctyl ether

Descripción general

Descripción

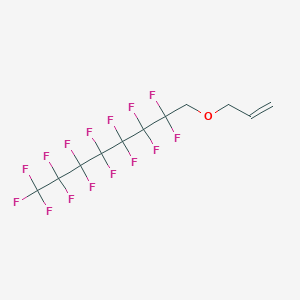

Allyl 1H,1H-perfluorooctyl ether: is a fluorinated organic compound with the molecular formula C11H7F15O and a molecular weight of 440.15 g/mol . It is characterized by the presence of an allyl group and a perfluorooctyl ether moiety, making it a unique compound in the realm of fluorinated ethers. This compound is primarily used in research settings, particularly in the fields of proteomics and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 1H,1H-perfluorooctyl ether typically involves the reaction of allyl alcohol with perfluorooctyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is then heated to facilitate the formation of the ether bond .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization .

Análisis De Reacciones Químicas

Alkylation Reactions

Allyl 1H,1H-perfluorooctyl ether participates in alkylation reactions, particularly through nucleophilic substitution mechanisms. A study demonstrated its synthesis via alkylation of fluorinated alkoxides generated in situ from perfluorooctanoyl chloride (C₈F₁₅COCl) and potassium fluoride (KF) in diglyme. Key findings include:

Reaction Conditions

-

Alkylating Agents : Dimethyl sulfate (Me₂SO₄), methyl triflate (CF₃SO₃Me), methyl mesylate (CH₃SO₃Me), and methyl tosylate (CH₃C₆H₄SO₃Me).

-

Solvent : Diglyme (polar aprotic solvent).

-

Temperature : 70–100°C.

Yield Comparison

| Alkylating Agent | Yield (%) |

|---|---|

| Methyl triflate | 85 |

| Dimethyl sulfate | 80 |

| Methyl mesylate | 65 |

| Methyl tosylate | 45 |

The higher yield with methyl triflate is attributed to its stronger methylating ability compared to tosylates .

Disproportionation in Ethylation/Hexylation

When ethyl triflate or hexyl triflate was used, unexpected methyl ether (C₈F₁₇OCH₃) formed alongside the desired ethyl or hexyl products. This disproportionation occurs due to the instability of longer alkyl triflates under reaction conditions .

Proposed Mechanism

-

CF₃SO₃R (R = ethyl/hexyl) reacts with fluorinated alkoxide (C₈F₁₇CF₂O⁻K⁺).

-

Intermediate undergoes cleavage, releasing R⁺ and regenerating methyl ether via recombination.

Nucleophilic Substitution at the Allyl Group

The allyl moiety (CH₂=CHCH₂O−) facilitates nucleophilic substitution. For example:

-

Hydrolysis : Under basic conditions, the allyl group can undergo hydrolysis to form glycerol derivatives.

-

Thiol-Ene Reactions : Reacts with thiols (R-SH) via radical-mediated pathways to form sulfides.

Stability and Reactivity in Ionic Liquids

The compound serves as a precursor for perfluorinated imidazolium-based ionic liquids. A four-step synthesis from imidazole and sodium 4-hydroxybenzenesulfonate yielded a thermally stable salt (decomposition temperature >300°C), confirmed by HRMS and TGA.

Comparative Analysis of Alkylation Methods

Key Factors Influencing Reactivity

| Factor | Impact on Reaction Efficiency |

|---|---|

| Alkylating agent strength | Stronger agents (e.g., triflates) yield higher products |

| Fluorinated alkoxide stability | Longer perfluoroalkyl chains reduce alkoxide stability |

| Solvent polarity | Diglyme enhances ion solvation and reaction rates |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Building Blocks for Synthesis:

Allyl 1H,1H-perfluorooctyl ether serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various perfluorinated compounds and ionic liquids. For example, it can be utilized in the synthesis of perfluorinated imidazolium cations associated with sulfonate anions through multi-step reactions involving imidazole and sodium 4-hydroxybenzenesulfonate.

2. Fluoroalkyl Ethers:

Research has shown that fluoroalkyl allyl ethers like this compound can undergo reactions such as the addition of perfluoriodides followed by hydrogenation to produce new multiblock unsymmetrical compounds . This demonstrates its potential as a precursor for creating complex fluorinated structures.

Applications in Materials Science

1. Surfactants:

Due to its surface-active properties, this compound is employed in formulations requiring low surface tension. Its ability to reduce interfacial tension makes it valuable in various surfactant applications.

2. Coatings:

The compound's resistance to solvents and thermal degradation allows it to be used in protective coatings. These coatings benefit from the unique properties of fluorinated compounds, such as enhanced durability and chemical resistance.

Pharmaceutical Applications

1. Pharmaceutical Aerosols:

this compound has been investigated for use in stable pharmaceutical aerosol formulations intended for inhalation therapy. The compound's polar characteristics can enhance the stability and performance of aerosolized medications for respiratory diseases like asthma and COPD .

Mecanismo De Acción

The mechanism of action of Allyl 1H,1H-perfluorooctyl ether is primarily based on its ability to interact with various molecular targets through its fluorinated tail. The perfluorooctyl group can form strong interactions with hydrophobic regions of proteins and membranes, altering their structure and function. This interaction can affect the binding affinity of ligands and the permeability of membranes, making it a valuable tool in both research and industrial applications .

Comparación Con Compuestos Similares

- Allyl 1H,1H,2H,2H-perfluorooctyl ether

- Allyl 1H,1H-pentadecafluorooctyl ether

- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-(prop-2-en-1-yloxy)octane

Comparison: Allyl 1H,1H-perfluorooctyl ether stands out due to its fully fluorinated tail, which imparts unique hydrophobic and lipophobic properties. In contrast, compounds like Allyl 1H,1H,2H,2H-perfluorooctyl ether have partially fluorinated tails, which can result in different chemical behaviors and applications. The fully fluorinated nature of this compound makes it particularly useful in creating highly repellent surfaces and studying protein interactions in a more hydrophobic environment .

Actividad Biológica

Allyl 1H,1H-perfluorooctyl ether is a fluorinated compound that has garnered attention due to its unique properties and potential biological applications. This article explores the biological activity of this compound, examining its synthesis, mechanisms of action, and implications for health and environmental safety.

Chemical Structure and Properties

This compound is characterized by a perfluorinated alkyl chain, which contributes to its hydrophobicity and stability. The molecular formula can be represented as C13H11F17O, where the presence of fluorine atoms significantly alters the compound's interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of allyl alcohol with perfluorooctyl iodide under specific conditions to ensure high yield and purity. The reaction can be summarized as follows:

This synthesis route is crucial for obtaining the compound in sufficient quantities for biological testing.

Research indicates that this compound exhibits various biological activities, particularly in relation to cell membrane interactions and immune responses. The perfluorinated structure enhances its ability to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

Key Findings:

- Cytotoxicity: Studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the disruption of mitochondrial function, leading to increased oxidative stress and apoptosis.

- Immune Modulation: The compound has been reported to modulate immune responses, particularly influencing cytokine production in macrophages. This suggests a potential role in therapeutic applications for immune-related diseases.

Case Studies

Several studies have investigated the biological effects of fluorinated compounds similar to this compound:

- Study 1: A study published in the Journal of Organic Chemistry explored the cytotoxic effects of various perfluorinated compounds on human cancer cell lines. Results indicated that compounds with longer perfluoroalkyl chains exhibited enhanced cytotoxicity due to increased membrane incorporation .

- Study 2: Research conducted by MDPI demonstrated that modifications in the fatty acyl chain length can significantly influence the immunological response in mice models. This highlights the importance of structural variations in determining biological activity .

Toxicological Profile

The toxicological profile of this compound is an area of active research. Preliminary studies suggest that while it may have beneficial applications in low concentrations, higher doses could pose risks due to its persistence in biological systems and potential bioaccumulation.

| Parameter | Value |

|---|---|

| LD50 (oral) | Not determined |

| Bioaccumulation factor | High (exact value varies) |

| Environmental persistence | Persistent |

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F15O/c1-2-3-27-4-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOFHGRLDJWXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370992 | |

| Record name | Allyl 1H,1H-perfluorooctyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-72-6 | |

| Record name | Allyl 1H,1H-perfluorooctyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.